Phthalimidinoglutarimide-C3-O-PEG3-OH
Description
Phthalimidinoglutarimide-C3-O-PEG3-OH is a specialized PROTAC (Proteolysis-Targeting Chimera) building block designed for targeted protein degradation. It integrates three critical components:
- E3 ligase ligand: A phthalimidinoglutarimide moiety that recruits E3 ubiquitin ligases to facilitate proteasomal degradation of target proteins.
- Linker: A C3 (3-carbon) alkyl chain coupled with a triethylene glycol (PEG3) spacer, which balances solubility, stability, and spatial flexibility.
- Functional group: A terminal hydroxyl (-OH) group for covalent conjugation to target protein ligands via esterification or other coupling reactions .
Properties
Molecular Formula |
C22H30N2O7 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[7-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H30N2O7/c25-8-10-30-12-14-31-13-11-29-9-2-4-16-3-1-5-17-18(16)15-24(22(17)28)19-6-7-20(26)23-21(19)27/h1,3,5,19,25H,2,4,6-15H2,(H,23,26,27) |
InChI Key |
NZKYAMDXQQEVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG spacer. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain high product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG3-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG3-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The PEG linker enhances the compound’s solubility and bioavailability, facilitating its use in biological and medical applications .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₂₂H₃₀N₂O₇
- Molecular weight : 434.489 g/mol
- Purity : ≥95% (HPLC)
- Storage : Requires refrigeration (2–8°C) and has a 12-month shelf life .
This compound is widely used in drug discovery for synthesizing bifunctional degraders, leveraging its modular design to bridge E3 ligases and target proteins.
Structural and Functional Differences
The following table summarizes critical distinctions between Phthalimidinoglutarimide-C3-O-PEG3-OH and analogous compounds:
Key Comparative Insights
E3 Ligand Specificity
- Phthalimidinoglutarimide (main compound): Targets non-cereblon E3 ligases, expanding the scope of degradable proteins beyond thalidomide-based systems .
- Thalidomide derivatives : Bind cereblon (CRBN), a well-characterized E3 ligase, but may lack selectivity in certain contexts .
- (S,R,S)-AHPC : A cereblon ligand with improved binding affinity over thalidomide, used in advanced PROTAC designs like ARV-471 .
Linker Design
- PEG3 vs. PEG4/PEG5: Shorter PEG chains (e.g., PEG3) enhance cell permeability but may reduce solubility compared to longer PEG variants.
- C3 alkyl spacer : In the main compound, the C3 chain adds rigidity, which may optimize spatial orientation between E3 ligase and target protein .
Functional Group Reactivity
- -OH vs. -COOH/-N₃: The terminal -OH group in this compound allows for esterification or etherification, whereas -COOH (e.g., Thalidomide-PEG3-COOH) enables carbodiimide-mediated amide coupling. Azide groups (e.g., Thalidomide-O-amido-PEG3-azide) facilitate click chemistry but require additional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
